

Spectroscopic Characterization of 2,3-Difluoro-4-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,3-Difluoro-4-methoxyaniline**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on presenting detailed, standardized experimental protocols for acquiring the necessary spectroscopic data. Furthermore, it includes predicted data, based on the analysis of structurally similar compounds, to offer a reference framework for researchers.

Compound Overview

Compound Name: **2,3-Difluoro-4-methoxyaniline** CAS Number: 155020-51-2

Molecular Formula: C₇H₇F₂NO Structure:

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Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2,3-Difluoro-4-methoxyaniline**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 6.7 - 6.9	m	-	Aromatic H
~ 6.5 - 6.7	m	-	Aromatic H
~ 3.8 - 4.0	s	-	-OCH ₃
~ 3.5 - 4.5	br s	-	-NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 140 - 155 (d, J \approx 240-250 Hz)	C-F
~ 135 - 150 (d, J \approx 240-250 Hz)	C-F
~ 140 - 150	C-O
~ 130 - 140	C-N
~ 110 - 120	Aromatic C-H
~ 100 - 115	Aromatic C-H
~ 55 - 60	-OCH ₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
2850 - 3000	Medium-Weak	C-H stretch (aromatic & aliphatic)
1600 - 1650	Strong	N-H bend
1500 - 1550	Strong	C=C stretch (aromatic)
1200 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1200	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular Ion)
144	Variable	[M-CH ₃] ⁺
116	Variable	[M-CH ₃ -CO] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2,3-Difluoro-4-methoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of solid **2,3-Difluoro-4-methoxyaniline** with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[1\]](#)
 - Press the mixture in a pellet die under high pressure to form a transparent pellet.[\[1\]](#)
- Instrumentation: Use a standard FT-IR spectrometer.

- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Acquire a background spectrum of a blank KBr pellet and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[2]

Mass Spectrometry (MS)

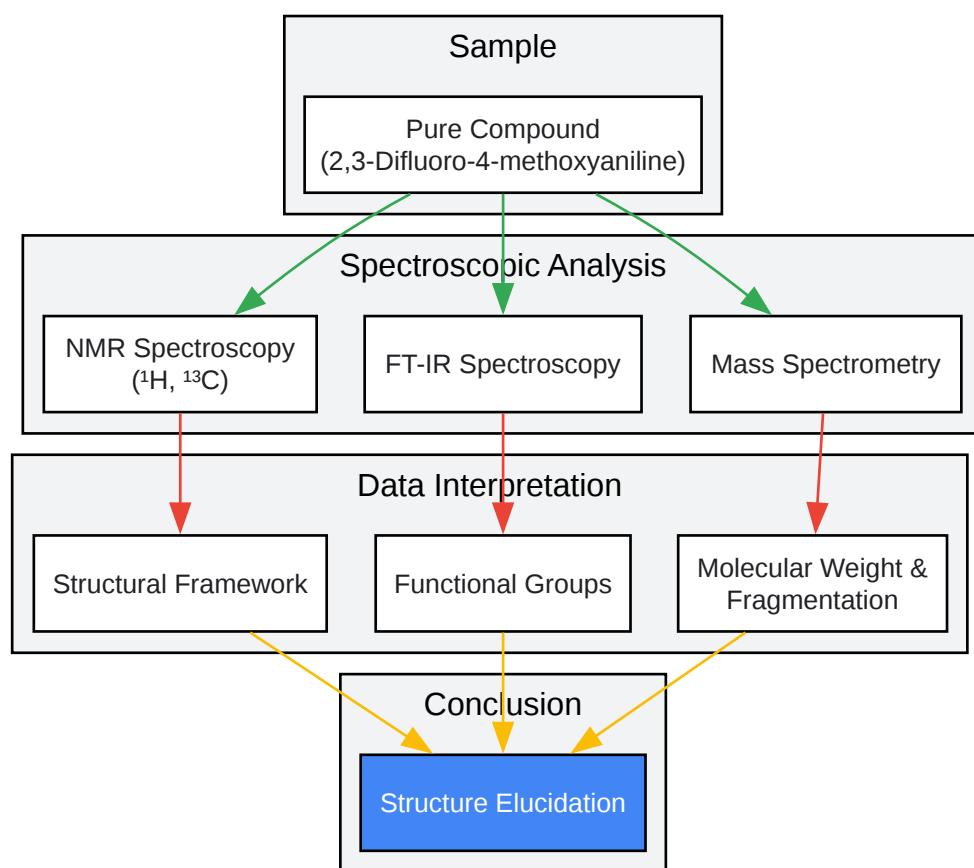
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of 10-100 $\mu\text{g/mL}$.[3]
- Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.[4][5]
- Data Acquisition (ESI):
 - Ionization Mode: Positive ion mode is typically used for amines.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[4]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like **2,3-Difluoro-4-methoxyaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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